molecular formula C8H8N2O2 B3012861 (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid CAS No. 2413847-96-6

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid

Cat. No. B3012861
CAS RN: 2413847-96-6
M. Wt: 164.164
InChI Key: PTKUEPXMQIXSHQ-SVGQVSJJSA-N
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Description

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid, also known as DATD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DATD is a bicyclic organic compound that contains a carboxylic acid functional group, a diazabicyclo[4.3.0]nonane ring system, and a conjugated diene system.

Scientific Research Applications

Synthesis and Structural Analysis

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid has been involved in various synthetic pathways and structural analyses. For instance, research conducted by Dixon, McGrath, and O’Brien (2006) focused on the synthesis of related compounds, showcasing its utility in asymmetric synthesis and organolithium reagents (Dixon, McGrath, & O’Brien, 2006). Additionally, Tillequin et al. (2002) examined its structure and conformation using X-Ray crystallography and 2D NMR experiments, emphasizing the importance of this compound in structural chemistry (Tillequin, Cachet, Deguin, Koch, & Chiaroni, 2002).

Catalytic Activity and Supramolecular Chemistry

This compound also plays a significant role in catalytic activity and the development of new supramolecular structures. Shintani et al. (2009) designed and synthesized chiral ligands based on a related bicyclo[3.3.1]nona-2,6-diene framework, demonstrating its application in catalysis (Shintani, Ichikawa, Takatsu, Chen, & Hayashi, 2009). Turner and Harding (2005) explored its relevance in supramolecular chemistry, particularly in the creation of molecular clefts reminiscent of Tröger's base (Turner & Harding, 2005).

Chemical Transformations

The compound's derivatives have been studied for various chemical transformations. Nikit-skaya and Yakhontov (1970) investigated the transformations of a related compound, showcasing its potential in organic synthesis and chemical reaction studies (Nikit-skaya & Yakhontov, 1970).

properties

IUPAC Name

(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(12)8-2-5(8)1-4-3-9-10-6(4)8/h3,5H,1-2H2,(H,9,10)(H,11,12)/t5-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKUEPXMQIXSHQ-SVGQVSJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2(C3=C1C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@]2(C3=C1C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid

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